molecular formula C13H18O B157320 Damascenone CAS No. 23696-85-7

Damascenone

Cat. No.: B157320
CAS No.: 23696-85-7
M. Wt: 190.28 g/mol
InChI Key: POIARNZEYGURDG-FNORWQNLSA-N
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Mechanism of Action

Damascenone, also known as beta-Damascenone, is a significant aroma compound found in a variety of essential oils. It belongs to a family of chemicals known as rose ketones, which also includes damascones and ionones .

Target of Action

This compound primarily targets the olfactory receptors, contributing significantly to the aroma of various substances, despite its very low concentration . It is a major contributor to the aroma of roses and is an important fragrance chemical used in perfumery .

Biochemical Pathways

The biosynthesis of β-damascenone begins with farnesyl pyrophosphate (FPP) and isopentenyl pyrophosphate (IPP) reacting to produce geranylgeranyl pyrophosphate (GGPP). This is followed by a series of reactions involving various enzymes, leading to the formation of β-carotene. β-carotene then reacts with O2 and the enzyme β-carotene ring hydroxylase producing zeaxanthin. Zeaxanthin then reacts with O2, NADPH (H+), and reduced ferredoxin [iron-sulfur] cluster in the presence of the enzyme zeaxanthin epoxidase (ZE) to produce antheraxanthin which reacts in a similar fashion to produce violaxanthin. Violaxanthin then reacts with the enzyme neoxanthin synthase to form neoxanthin, the main precursor for β-damascenone .

Pharmacokinetics

It can be analyzed using reverse phase (rp) hplc method with simple conditions .

Result of Action

The primary result of this compound’s action is the generation of a specific aroma. It is a major contributor to the aroma of roses and is an important fragrance chemical used in perfumery . It has been identified as a primary odorant in Kentucky bourbon and contributes to the fruity aromas in Pinot noir wine .

Action Environment

The production of β-damascenone is largely affected by environmental abiotic factors, such as nutrient composition, pH, and fermentation temperature . Climate change, which affects global temperature and precipitation patterns, can also influence the intensity and frequency of extreme environmental events, potentially impacting the production and efficacy of this compound .

Biochemical Analysis

Biochemical Properties

Damascenone interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the degradation of damascones with in vitro model reactions applied to beta-ionone or other carotenoids metabolites, which lead to beta-Damascenone . The nature of these interactions is complex and involves various biochemical reactions.

Temporal Effects in Laboratory Settings

It is known that the compound is stable and does not degrade easily

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of damascenone typically involves the degradation of carotenoids. One common synthetic route starts with beta-ionone as the initial raw material. The process involves several steps, including oxidation and cyclization reactions, to form the this compound structure .

Industrial Production Methods: Industrial production of this compound often utilizes the same synthetic routes but on a larger scale. The process is optimized for yield and purity, involving controlled reaction conditions and the use of catalysts to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Damascenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Damascenone has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Damascones: These are closely related to damascenone and share similar aromatic properties.

    Ionones: Another group of rose ketones, ionones also contribute to floral fragrances.

Uniqueness: this compound is unique due to its exceptionally low odor threshold, meaning it can be detected at very low concentrations. This makes it a highly valuable compound in the fragrance industry, where even small amounts can significantly enhance the aroma profile of a product .

Properties

IUPAC Name

(E)-1-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)but-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-5-7-11(14)12-10(2)8-6-9-13(12,3)4/h5-8H,9H2,1-4H3/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POIARNZEYGURDG-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)C1=C(C=CCC1(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(=O)C1=C(C=CCC1(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90885242
Record name 2-Buten-1-one, 1-(2,6,6-trimethyl-1,3-cyclohexadien-1-yl)-, (2E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90885242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

pale yellow to yellow liquid with a floral, fruity odour
Record name Damascenone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/341/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

274.00 to 276.00 °C. @ 760.00 mm Hg
Record name beta-Damascenone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013804
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1 ml in 10 ml 95% alcohol (in ethanol)
Record name Damascenone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/341/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.945-0.952 (20°)
Record name Damascenone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/341/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

23726-93-4, 23696-85-7
Record name β-Damascenone
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URL https://commonchemistry.cas.org/detail?cas_rn=23726-93-4
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Record name beta-Damascenone
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Record name trans-beta-Damascenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023726934
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Buten-1-one, 1-(2,6,6-trimethyl-1,3-cyclohexadien-1-yl)-
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Record name 2-Buten-1-one, 1-(2,6,6-trimethyl-1,3-cyclohexadien-1-yl)-, (2E)-
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Record name 2-Buten-1-one, 1-(2,6,6-trimethyl-1,3-cyclohexadien-1-yl)-, (2E)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-1-(2,6,6-trimethyl-1,3-cyclohexadien-1-yl)-2-buten-1-one
Source European Chemicals Agency (ECHA)
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Record name 1-(2,6,6-trimethyl-1,3-cyclohexadien-1-yl)-2-buten-1-one
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name .BETA.-DAMASCENONE
Source FDA Global Substance Registration System (GSRS)
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Record name beta-Damascenone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013804
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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